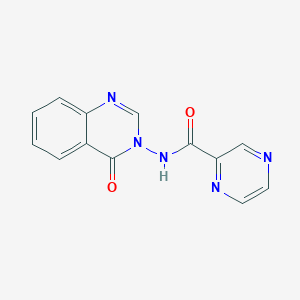

![molecular formula C17H16FN3S B2530029 3-(2-氟苯基)-4-甲基-5-[(4-甲基苯基)甲基硫代]-1,2,4-三唑 CAS No. 778589-12-1](/img/structure/B2530029.png)

3-(2-氟苯基)-4-甲基-5-[(4-甲基苯基)甲基硫代]-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

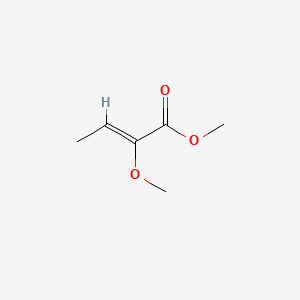

The compound "3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a ring with two carbon atoms and three nitrogen atoms. The presence of fluorophenyl and methylphenyl groups suggests potential for interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives has been explored in various studies. For instance, a regioselective metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles from organic azides and bromovinylsulfonyl fluoride has been described, which could potentially be adapted for the synthesis of the compound . Additionally, a catalyst- and solvent-free synthesis of a related 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement has been reported, indicating the possibility of efficient synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be quite complex, with the potential for various intermolecular interactions. For example, a study on a similar compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, revealed significant dihedral angles between the triazole ring and the benzene rings, which could influence the properties of the compound . Long-range fluorine-proton coupling has also been observed in 1,2,4-triazole derivatives, which could be relevant for the compound .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives can involve various transformations. Tautomerism is a common phenomenon in such compounds, as seen in the synthesis and structure of 5-substituted 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles and their salts . The presence of fluorine could also influence the reactivity, as fluorine atoms are known to be highly electronegative and can affect the electronic distribution within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. For instance, the introduction of a fluorophenyl group has been shown to lead to new properties, as demonstrated in the study of S-5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives . The optical properties of such compounds can also be significant, with some derivatives exhibiting fluorescence and the potential for use as fluorescent probes . Moreover, the dispersion of linear and nonlinear optical susceptibilities and hyperpolarizability of related compounds has been investigated, which could be relevant for the optical and electronic applications of the compound .

科学研究应用

合成和结构分析

微波辅助合成:一种新颖的方法涉及通过微波辅助弗里斯重排对杂环酰胺进行区域选择性合成。这种无催化剂和无溶剂的方法为制备结构相关的化合物提供了一条有效的途径,突出了1,2,4-三唑在有机合成中的多功能性 (Moreno-Fuquen 等,2019).

抗菌研究:已合成并评估了1,2,4-三唑的衍生物(例如包含氟苯基的衍生物)的抗菌性能。这些研究表明,卤素取代(包括氟苯基)增强了化合物的抗菌功效 (Desabattina 等,2014).

化学性质和应用

物理化学性质:对1,2,4-三唑衍生物的物理化学性质的研究强调了特定取代基(例如氟苯基)在确定这些化合物的溶解度、熔点和结构完整性中的重要性,这对于它们在药物化学和材料科学中的潜在应用至关重要 (Bihdan 和 Parchenko,2018).

抗氧化活性:已评估1,2,4-三唑的S-取代衍生物的抗氧化活性,证明了这些化合物在对抗氧化应激(这是各种疾病和衰老过程中的关键因素)方面的潜力 (Tumosienė 等,2014).

生物活性

抗癌和抗菌筛选:已合成并筛选了含卤素的1,2,4-三唑-1,3,4-噻二唑二嗪的抗菌和抗癌活性,表明这些化合物在开发新的治疗剂方面具有显着的潜力 (Holla 等,2001).

抗真菌活性:新型含氟苯基的1,2,4-三唑已被证明具有抗真菌活性,突出了它们在解决真菌感染和疾病中的相关性。这些研究强调了结构修饰在增强生物活性中的重要性 (Бігдан,2021).

安全和危害

未来方向

属性

IUPAC Name |

3-(2-fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3S/c1-12-7-9-13(10-8-12)11-22-17-20-19-16(21(17)2)14-5-3-4-6-15(14)18/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDYZQDJTCZHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)

![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2529947.png)

![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2529953.png)

![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)

![2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine](/img/structure/B2529956.png)

![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2529967.png)